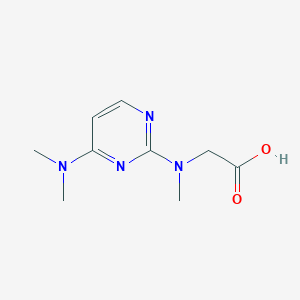
N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a [4 + 2] annulation reaction of α,β-unsaturated ketoximes with activated nitriles in the presence of a copper catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with dimethylamine.
Attachment of the Methyl-amino Group: The methyl-amino group can be attached through a reductive amination reaction using formaldehyde and a suitable reducing agent.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein-tyrosine kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diamino-pyrimidine and 2,4-dimethyl-pyrimidine share structural similarities with N-(4-(dimethylamino)pyrimidin-2-yl)-N-methylglycine.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1706438-08-5 |
|---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)7-4-5-10-9(11-7)13(3)6-8(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
UQXVPZLPSYENIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC=C1)N(C)CC(=O)O |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


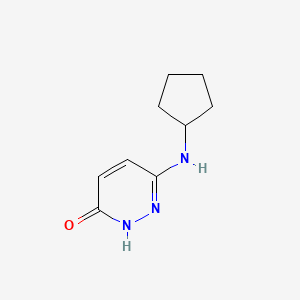
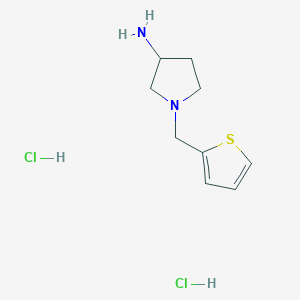

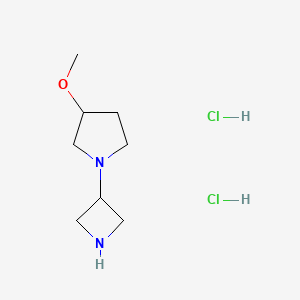

![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)
![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1474181.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/new.no-structure.jpg)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

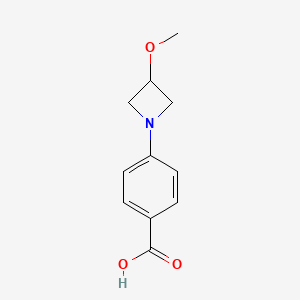

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
